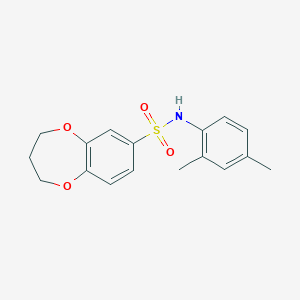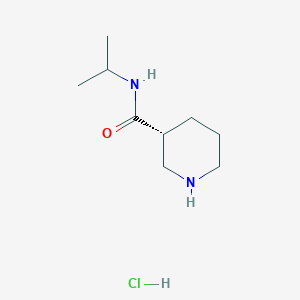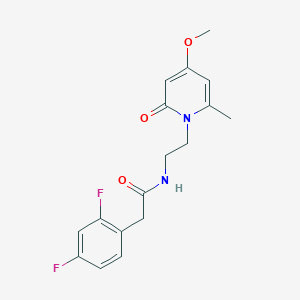![molecular formula C28H28N4O6S B2532525 5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-87-4](/img/no-structure.png)
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” has a molecular formula of C28H28N4O6S, an average mass of 548.610 Da, and a monoisotopic mass of 548.172974 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyrimidoquinoline core, a dimethoxyphenyl group, a dimethyl group, a nitrobenzyl group, and a thio group . The presence of these groups suggests that the compound may have interesting chemical properties and reactivity.Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
Multicomponent Reaction Synthesis : This compound can be synthesized through a multicomponent reaction involving bis(sulfanediyl))bis(6-aminopyrimidin-4(1H)-ones), dimedone, and appropriate aromatic aldehydes. Such synthesis demonstrates the compound's versatility in forming chemical bonds with different groups, expanding its potential applications in various chemical reactions (Diab et al., 2021).
Condensation Reactions : It can be produced via one-pot condensation reactions, indicating its reactivity and potential utility in developing various substituted derivatives. Such reactions typically involve combining 2-substituted 6-aminopyrimidin-4(3H)-ones with other compounds like aromatic aldehydes (Harutyunyan et al., 2019).
Potential Biological Activities
DNA Interactions and Photocleavage : Certain derivatives of pyrimido[4,5-b]quinolines, similar in structure to the compound , have shown the ability to interact with DNA and exhibit photocleavage properties under UV light. This suggests potential applications in molecular biology and biochemistry, particularly in studying DNA interactions and damage mechanisms (Ragheb et al., 2022).
Antioxidant Properties : Some derivatives have been studied for their antioxidant properties. This indicates that the compound or its derivatives might have potential as antioxidants, which could be relevant in pharmacology or as protective agents against oxidative stress (Ismaili et al., 2008).
Catalysis and Material Science
- Use in Metal-Organic Frameworks (MOFs) : Derivatives of this compound can be incorporated into MOFs, highlighting their potential in catalysis and material science. These applications could range from facilitating chemical reactions to developing new materials with unique properties (Sepehrmansouri et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
537044-87-4 |
|---|---|
Nom du produit |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Formule moléculaire |
C28H28N4O6S |
Poids moléculaire |
548.61 |
Nom IUPAC |
5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C28H28N4O6S/c1-28(2)12-18-23(19(33)13-28)22(16-7-10-20(37-3)21(11-16)38-4)24-25(29-18)30-27(31-26(24)34)39-14-15-5-8-17(9-6-15)32(35)36/h5-11,22H,12-14H2,1-4H3,(H2,29,30,31,34) |
Clé InChI |
QDBCJMIWQYYYJT-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)
![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)


![5-((4-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2532451.png)

![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2532454.png)
![(3-Bromo-4-fluorophenyl)-[2-(2-hydroxyethoxy)ethyl]cyanamide](/img/structure/B2532458.png)

![(Z)-3-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2532461.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2532462.png)

